molecular formula C18H17N3O5S B2985860 N-(4-cyanophenyl)-2-hydroxy-5-(morpholinosulfonyl)benzamide CAS No. 946203-80-1

N-(4-cyanophenyl)-2-hydroxy-5-(morpholinosulfonyl)benzamide

Cat. No.: B2985860
CAS No.: 946203-80-1
M. Wt: 387.41
InChI Key: QBFAVRPUHOURON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-cyanophenyl)-2-hydroxy-5-(morpholinosulfonyl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core substituted with a cyanophenyl group, a hydroxy group, and a morpholinosulfonyl group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-2-hydroxy-5-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzamide core, followed by the introduction of the cyanophenyl group through a nucleophilic substitution reaction. The hydroxy group is then introduced via a hydroxylation reaction, and the morpholinosulfonyl group is added through a sulfonylation reaction. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques, such as chromatography, ensures the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-2-hydroxy-5-(morpholinosulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The cyanophenyl group can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the cyanophenyl group produces an amine derivative.

Scientific Research Applications

N-(4-cyanophenyl)-2-hydroxy-5-(morpholinosulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-2-hydroxy-5-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, the cyanophenyl group may interact with hydrophobic pockets, while the hydroxy and sulfonyl groups form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyanophenyl)benzamide
  • N-(4-cyanophenyl)thiourea
  • N-(4-cyanophenyl)pyridin-4-amine

Uniqueness

N-(4-cyanophenyl)-2-hydroxy-5-(morpholinosulfonyl)benzamide stands out due to the presence of the hydroxy and morpholinosulfonyl groups, which confer unique chemical properties and reactivity. These functional groups enhance its solubility, stability, and ability to participate in specific chemical reactions, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(4-cyanophenyl)-2-hydroxy-5-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c19-12-13-1-3-14(4-2-13)20-18(23)16-11-15(5-6-17(16)22)27(24,25)21-7-9-26-10-8-21/h1-6,11,22H,7-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFAVRPUHOURON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)NC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.